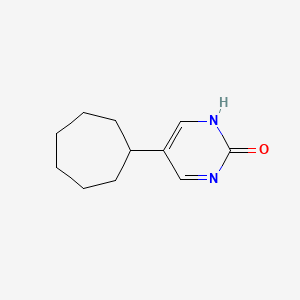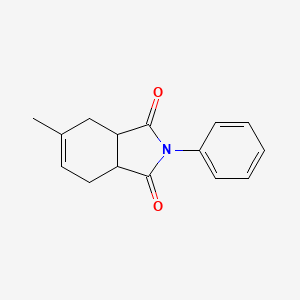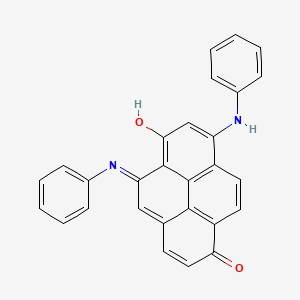
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The benzimidazole ring is present in many antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is also present in several drugs used to treat allergies, hypertension, and bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone typically involves the condensation of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. This reaction is carried out under controlled conditions, often involving the use of molecular bromine in chloroform at low temperatures (0–5°C) with uniform stirring for several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function. These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Thiabendazole: An anthelmintic drug with a benzimidazole moiety.
Omeprazole: A proton pump inhibitor with a benzimidazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .
Eigenschaften
CAS-Nummer |
91362-44-6 |
|---|---|
Molekularformel |
C11H7N3OS |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
1H-benzimidazol-2-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C11H7N3OS/c15-10(9-5-16-6-12-9)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
InChI-Schlüssel |
NIFSIQMCSYIZJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)



![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)


![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)


![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
